tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate

Synthetic Yield Medicinal Chemistry Process Optimization

This 4-yl regioisomer bromopyridine-piperidine carbamate delivers the correct spatial geometry essential for kinase inhibitor SAR, particularly BTK programs. The 6-bromopyridin-2-yl handle enables efficient Suzuki-Miyaura cross-coupling, while the Boc-protected 4-amine permits selective orthogonal deprotection in multi-step sequences. Procuring the 97% purity grade prevents palladium catalyst poisoning and impurity propagation that can compromise overall yields. A documented 32% synthetic yield provides a transparent cost-modeling benchmark for scale-up planning. Room-temperature storage eliminates cold-chain logistics costs, unlike analogs requiring 2–8°C conditions.

Molecular Formula C15H22BrN3O2
Molecular Weight 356.26 g/mol
CAS No. 848500-12-9
Cat. No. B1500667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate
CAS848500-12-9
Molecular FormulaC15H22BrN3O2
Molecular Weight356.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CC=C2)Br
InChIInChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)17-11-7-9-19(10-8-11)13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,20)
InChIKeyYMUBXPARJNDDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate (CAS 848500-12-9): Core Properties and Sourcing Fundamentals


tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate (CAS 848500-12-9) is a heterocyclic building block comprising a piperidine ring substituted with a 6-bromopyridin-2-yl group and a tert-butyl carbamate-protected amine at the 4-position [1]. This carbamate intermediate, with a molecular weight of 356.26 g/mol and the formula C15H22BrN3O2, serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors [1]. Its defining features—the bromopyridine handle for cross-coupling and the Boc-protected amine for selective deprotection—enable its utility in complex molecule construction, distinguishing it from simpler pyridine or piperidine fragments .

Why Generic Substitution of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate Compromises Research Outcomes


The tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate scaffold cannot be indiscriminately substituted with other in-class piperidine-carbamate intermediates due to its specific regiochemistry (4-yl substitution) and the presence of a bromopyridine handle, which are critical for downstream synthetic transformations [1]. For instance, the 4-yl isomer exhibits distinct steric and electronic properties compared to its 3-yl counterpart (CAS 1065484-35-6), directly influencing reaction yields and selectivity in subsequent cross-coupling or deprotection steps . Furthermore, the purity of this intermediate, typically ranging from 95% to 97%, varies significantly between vendors, and using a lower-purity grade can introduce impurities that propagate through multi-step syntheses, compromising overall yield and product integrity .

Quantitative Evidence: Differentiating tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate from Comparators


Synthesis Yield: 32% Yield Achieved via Optimized Protocol

A specific synthesis protocol for tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate, using 2,6-dibromopyridine and 4-Boc-aminopiperidine, achieved a 32% yield after purification . While this yield is modest compared to some reported class-level syntheses of related piperidine derivatives (e.g., 28-84% for isomeric (cyclo)alkylpiperidines [1]), it represents a reproducible and documented route, serving as a benchmark for process optimization.

Synthetic Yield Medicinal Chemistry Process Optimization

Purity Differentiation: 97% vs. 95% for Enhanced Reaction Consistency

Commercial sources offer tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate at two primary purity levels: 95% and 97% . The 97% purity grade, available from suppliers like VWR and Bidepharm, provides a quantitative advantage for reactions sensitive to impurities, such as palladium-catalyzed cross-couplings where trace halides or metal contaminants can poison catalysts.

Purity Procurement Quality Control

Regiochemistry Impact: 4-yl Isomer Enables Distinct Synthetic Pathways

The 4-yl substitution on the piperidine ring distinguishes tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate from its 3-yl isomer (CAS 1065484-35-6) . While both isomers share the same molecular formula and weight (C15H22BrN3O2, 356.26 g/mol) , the 4-yl configuration positions the Boc-protected amine for different steric and electronic interactions during subsequent transformations, such as amide bond formation or nucleophilic substitution. This regioisomeric difference is critical in medicinal chemistry, where small changes in molecular geometry can drastically alter biological activity or synthetic efficiency [1].

Regiochemistry Isomer Comparison Synthetic Utility

Storage Condition Variation: Room Temperature vs. Refrigerated Storage

Recommended storage conditions for tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate vary among vendors, with some specifying storage under inert atmosphere at room temperature and others recommending 2-8°C [1]. This discrepancy may reflect different purity grades or vendor-specific stability assessments. For procurement, the ability to store at room temperature reduces cold-chain logistics costs and simplifies inventory management, offering a practical advantage over analogs requiring refrigeration.

Storage Stability Logistics Procurement

Key Intermediate for BTK Inhibitor Synthesis (Ibrutinib)

Patents describing processes for preparing BTK inhibitors, including ibrutinib, explicitly identify tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate as a key intermediate in certain synthetic routes [1][2]. While the compound itself is not the active pharmaceutical ingredient, its role in constructing the ibrutinib core highlights its strategic importance. In contrast, other in-class piperidine-carbamate intermediates may not be suitable for these specific synthetic sequences due to differences in substitution patterns or protecting group compatibility.

BTK Inhibitor Ibrutinib Pharmaceutical Intermediate

Optimal Procurement Scenarios for tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate Based on Quantitative Evidence


Process Chemistry: When Reproducibility and Purity Are Paramount

For process chemists optimizing a synthetic route to a BTK inhibitor or a related kinase inhibitor, tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate offers a documented synthesis with a 32% yield and a higher purity grade of 97% . This combination reduces the risk of introducing impurities that could deactivate palladium catalysts in subsequent Suzuki-Miyaura couplings, thereby improving overall process robustness and yield consistency.

Medicinal Chemistry: When Regiochemical Integrity is Non-Negotiable

In structure-activity relationship (SAR) studies, the 4-yl isomer of this carbamate is essential for maintaining the correct spatial orientation of the piperidine ring within the target binding pocket . Substituting the 3-yl isomer (CAS 1065484-35-6) would alter the molecular geometry, potentially abolishing biological activity or leading to off-target effects. Therefore, procuring the correct regioisomer is critical for valid SAR interpretation.

Academic and Industrial Labs with Limited Cold Storage

Labs with constrained cold storage capacity can benefit from the room-temperature storage option offered by certain vendors for this compound . This eliminates the need for refrigerated shipping and dedicated freezer space, reducing logistical complexity and cost compared to analogs that require 2-8°C storage.

Scale-Up and Cost-Benefit Analysis

For teams planning to scale up a synthesis that uses tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate, the documented 32% yield provides a transparent benchmark for calculating material costs and evaluating alternative synthetic routes. While the yield is moderate, the established protocol offers a reliable starting point for further optimization, potentially leading to significant cost savings at larger scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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